molecular formula C25H29N3O8 B1422002 N-Methylhistaprodifen dioxalate salt CAS No. 270079-48-6

N-Methylhistaprodifen dioxalate salt

Cat. No. B1422002
M. Wt: 499.5 g/mol
InChI Key: ZKOVWJDRJCVMKH-UHFFFAOYSA-N
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Description

N-Methylhistaprodifen dioxalate salt is a chemical compound with the following properties:



  • Empirical Formula : C21H25N3 · 2 C2H2O4

  • Molecular Weight : 499.51 g/mol

  • CAS Number : 270079-48-6

  • Appearance : Solid, white in color



Molecular Structure Analysis

The molecular structure of N-Methylhistaprodifen dioxalate salt consists of the following components:



  • An imidazole ring (N-methyl-2-[2-(3,3-diphenylpropyl)-1H-imidazol-4-yl]-ethanamine)

  • Two oxalic acid (dioxalate) molecules



Chemical Reactions Analysis

N-Methylhistaprodifen dioxalate salt exhibits interesting pharmacological properties. Notably:



  • It is more potent than histamine by a factor of 3.5 on guinea pig ileum.

  • It surpasses histamine by a factor of 4.3 in guinea pig arterial H1-receptor-mediated vasoconstriction.

  • Among 17 agonists tested, it stands out as the most potent H1-receptor agonist on the guinea pig ileum.

  • Its pEC50 values are 7.24 for guinea pig ileal whole segments and 6.31 for guinea pig aortic segments.



Physical And Chemical Properties Analysis


  • Solubility : Insoluble in water (<2 mg/mL), but dissolves well in dimethyl sulfoxide (DMSO) at a concentration of ≥10 mg/mL.

  • Storage : Store at 2-8°C.


Scientific Research Applications

Cardiovascular System Studies

N-Methylhistaprodifen and its analogues have been studied for their effects on the cardiovascular system. Research has shown that these compounds, including 3-fluoro-methylhistaprodifen and Nα-imidazolylethylhistaprodifen, influence blood pressure and heart rate in animal models. Their vasodepressor effect and potential sympathomimetic activity at high doses have been observed, highlighting their significance in cardiovascular research (Schlicker et al., 2001).

Neurotransmitter Release Studies

The impact of N-Methylhistaprodifen on neurotransmitter release, specifically acetylcholine in the brain, has been explored. This compound has been shown to modulate cortical acetylcholine release when acting on histamine H1 receptors, offering insights into its potential role in neurological function and disorders (Cecchi et al., 2001).

Molecular Characterization on Receptors

Studies have also focused on the molecular characterization of N-Methylhistaprodifen and its analogues on H1-receptors. These compounds exhibit high affinity for certain receptor binding sites, with varying effects on G-protein activation. This research is crucial in understanding the molecular interactions and pharmacodynamics of these compounds (Čarman‐Kržan et al., 2003).

Agrochemical Compatibility Studies

In agriculture, the compatibility of N-Methylhistaprodifen-based compounds with other chemicals like fenoxaprop-P-ethyl has been investigated. This research is essential for the development of effective agrochemical formulations (Yadav et al., 2009).

Metabolic Impact Studies

Research has also delved into the metabolic impacts of compounds like Methylglyoxal, a metabolite related to N-Methylhistaprodifen. These studies explore the role of such compounds in conditions like insulin resistance and hypertension, contributing to our understanding of metabolic disorders (Guo et al., 2009).

Future Directions

Further research is needed to explore the full pharmacological potential of N-Methylhistaprodifen dioxalate salt. Investigating its interactions with other receptors and its therapeutic applications could yield valuable insights.


properties

IUPAC Name

2-[2-(3,3-diphenylpropyl)-1H-imidazol-5-yl]-N-methylethanamine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3.2C2H2O4/c1-22-15-14-19-16-23-21(24-19)13-12-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18;2*3-1(4)2(5)6/h2-11,16,20,22H,12-15H2,1H3,(H,23,24);2*(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKOVWJDRJCVMKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CN=C(N1)CCC(C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50680073
Record name N-Methylhistaprodifen dioxalate salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methylhistaprodifen dioxalate salt

CAS RN

270079-48-6
Record name N-Methylhistaprodifen dioxalate salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Methylhistaprodifen dioxalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Li, S McGreal, J Zhao, R Huang, Y Zhou… - Pharmacological …, 2016 - Elsevier
Macroautophagy is a major cellular degradation pathway for long-lived proteins and cellular organelles to maintain cellular homeostasis. Reduced autophagy has been implicated in …
Number of citations: 50 www.sciencedirect.com

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